Fmoc-N-Me-D-His(Boc)-OH
Description
Significance of N-Methylated Amino Acids in Peptide Chemistry and Beyond
The N-methylation of amino acids, the substitution of the amide proton with a methyl group, is a critical modification in peptide chemistry. benthamdirect.comscielo.org.mx This seemingly minor alteration can profoundly influence the resulting peptide's biological and pharmacological properties. N-methylation enhances metabolic stability by making the peptide bond resistant to cleavage by proteases, a common challenge in the development of peptide-based drugs. researchgate.netresearchgate.net
Furthermore, the introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to the stabilization of specific secondary structures. scielo.org.mx This conformational constraint can be advantageous for improving receptor binding affinity and specificity. The increased lipophilicity resulting from N-methylation can also enhance a peptide's ability to cross cell membranes, thereby improving its bioavailability. benthamdirect.comacs.org
The D-Stereoisomer in Peptide and Peptidomimetic Design
While proteins in mammals are composed almost exclusively of L-amino acids, the incorporation of their D-enantiomers into synthetic peptides is a powerful strategy in peptidomimetic design. biopharmaspec.com Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, as proteases are typically stereospecific for L-amino acids. biopharmaspec.comjpt.com This enhanced stability can significantly prolong the half-life of a peptide therapeutic in the body. biopharmaspec.com
The inclusion of a D-amino acid also alters the three-dimensional structure of the peptide backbone, which can be used to probe the stereochemical requirements of a peptide-receptor interaction. upc.edu In some cases, the resulting "retro-inverso" analogs, which have a reversed peptide bond direction and inverted stereochemistry, can mimic the side-chain topology of the parent L-peptide while possessing superior pharmacokinetic properties. upc.educam.ac.uk
Overview of Fmoc- and Boc-Protection Strategies in Advanced Organic Synthesis
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive N-terminus and amino acid side chains. biosynth.comthermofisher.com The two most common strategies for N-terminal protection in SPPS are the use of the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.org
The Boc strategy, an earlier method, employs an acid-labile protecting group that is removed with strong acids like trifluoroacetic acid (TFA). thermofisher.comamericanpeptidesociety.org In contrast, the Fmoc strategy utilizes a base-labile protecting group that is cleaved under mild basic conditions, typically with piperidine (B6355638). thermofisher.comiris-biotech.de The Fmoc/tBu (tert-butyl for side-chain protection) approach is considered orthogonal because the N-terminal and side-chain protecting groups are removed by different chemical mechanisms, preventing premature deprotection of the side chains. biosynth.comiris-biotech.de
Fmoc-N-Me-D-His(Boc)-OH exemplifies the use of this orthogonal strategy. The Fmoc group on the α-amino group is removed with a base to allow for peptide bond formation, while the acid-labile Boc group on the histidine side chain remains intact until the final cleavage of the peptide from the resin with a strong acid. americanpeptidesociety.orgiris-biotech.de This approach offers milder deprotection conditions for the growing peptide chain compared to the Boc/Bzl (benzyl for side-chain protection) strategy, making it compatible with a wider range of sensitive and modified peptides. iris-biotech.denih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVXHCOKMCMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc N Me D His Boc Oh
Strategies for N-Methylation of D-Histidine Derivatives
The introduction of a methyl group onto the α-nitrogen of D-histidine is a critical modification that can significantly impact the conformational properties and biological activity of the resulting peptide. Several methodologies have been developed for this purpose, with the Biron–Kessler method being a notable approach in solid-phase synthesis.
Biron–Kessler Method in Solid-Phase Synthesis
The Biron–Kessler method provides an efficient and practical three-step procedure for the selective N-methylation of peptides directly on a solid support. nih.gov This approach is an optimization of the well-established N-methylation of Nα-arylsulfonyl peptides. nih.gov The key steps of the Biron-Kessler method are:
Amine Activation : The peptide amine is first activated with an o-nitrobenzenesulfonyl (o-NBS) group. nih.gov
Selective N-Methylation : The activated sulfonamide is then methylated. This step has been optimized to use dimethyl sulfate as the alkylating agent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a less expensive base. nih.gov
Removal of the Sulfonamide Group : The o-NBS protecting group is subsequently removed to yield the N-methylated amine. nih.gov
A significant advantage of this optimized procedure is the reduction in reaction time from 3 hours to approximately 35 minutes, without the need for solvent changes. nih.gov This method has been demonstrated to be compatible with a variety of common amino acids in the context of Fmoc solid-phase peptide synthesis. nih.gov
Comparison of Alkylating Agents (e.g., Dimethyl Sulfate vs. Methyl Iodide)
The choice of alkylating agent is a critical factor in the N-methylation of amino acid derivatives, influencing reaction efficiency and safety. Both dimethyl sulfate and methyl iodide are commonly considered for this purpose.
Dimethyl Sulfate is often favored for its practicality and efficiency in N-methylation reactions. Research has shown that dimethyl sulfate, in the presence of sodium hydride and a catalytic amount of water, can effectively methylate amino acid derivatives. nih.gov The reaction of water with sodium hydride generates a highly reactive form of dry sodium hydroxide, leading to significantly faster reaction rates compared to using powdered sodium hydroxide. nih.gov In some instances, N-methylation attempts with methyl iodide have been unsuccessful, while dimethyl sulfate provided good yields. researchgate.net Furthermore, the high boiling point of dimethyl sulfate presents a safety advantage in large-scale synthesis, as any excess reagent can be more easily managed.
Methyl Iodide is another common methylating agent. chemicalforums.com However, its use can present challenges. For instance, in certain N-methylation procedures, initial attempts using methyl iodide proved to be unsuccessful. researchgate.net While effective in many contexts, the handling of excess low-boiling methyl iodide can pose air-emission and health-safety concerns, particularly in larger-scale operations. acs.org
The following table provides a comparative overview of these two alkylating agents:
| Feature | Dimethyl Sulfate | Methyl Iodide |
| Reactivity | Effective, can be enhanced with activating agents. nih.gov | Generally a reactive methylating agent. chemicalforums.com |
| Boiling Point | High | Low |
| Safety | High boiling point simplifies handling of excess reagent. | Low boiling point can lead to emission and safety concerns. acs.org |
| Reported Efficacy | Successful in cases where methyl iodide failed. researchgate.net | Can be ineffective in certain N-methylation reactions. researchgate.net |
Selective Protection of the Histidine Imidazole (B134444) Ring
The imidazole ring of histidine is nucleophilic and can participate in undesirable side reactions during peptide synthesis. Therefore, its protection is essential to ensure the fidelity of the final peptide product.
Boc Protection of the Imidazole Nitrogen (Nτ/Nπ) in D-Histidine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the imidazole nitrogen of histidine. The imidazole ring has two nitrogen atoms, Nπ (N-1) and Nτ (N-3), and the Boc group can be attached to either. This protection prevents the imidazole side chain from undergoing acylation and other unwanted reactions during peptide coupling. The use of Fmoc-His(Boc)-OH has been shown to result in less racemization and higher purity of crude peptides in both microwave and conventionally heated syntheses.
It is important to note that the Boc group on the imidazole ring is significantly more labile than Boc groups attached to aliphatic amines and can be sensitive to basic or nucleophilic conditions, such as ammonia or NaOH, as well as the standard acidic conditions used for Boc deprotection. reddit.com
Impact of Imidazole Protection on Synthetic Fidelity and Racemization
Histidine is particularly susceptible to racemization during the activation step of peptide coupling. researchgate.net This epimerization is an intramolecular side reaction catalyzed by the lone pair of electrons on the Nπ nitrogen of the imidazole ring, which are in close proximity to the acidic alpha-carbon hydrogen. researchgate.net When the amino acid is activated, these electrons are basic enough to cause deprotonation, leading to the formation of an achiral ester enolate. researchgate.net This intermediate can then be protonated to form either the L- or D-isomer, leading to a loss of stereochemical integrity. researchgate.net
Protecting the imidazole nitrogen is a crucial strategy to suppress this racemization. By attaching a protecting group to the imidazole ring, the basicity of the Nπ nitrogen is reduced, thereby minimizing its ability to abstract the α-proton and initiate the racemization process. The use of a Boc protecting group on the imidazole ring of histidine has been shown to reduce racemization during peptide synthesis.
Orthogonal Protecting Group Strategies (Fmoc/Boc)
The synthesis of complex peptides relies heavily on the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions. The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the tert-butyl (tBu)-based groups, including Boc, for side-chain protection is a cornerstone of modern solid-phase peptide synthesis.
This orthogonality is crucial for the successful synthesis of Fmoc-N-Me-D-His(Boc)-OH and its subsequent use in peptide synthesis. The Fmoc group, which protects the α-amino group, is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent. acs.org In contrast, the Boc group protecting the imidazole side chain of histidine is acid-labile and is removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), often in the final step of peptide synthesis when the peptide is cleaved from the solid support. nih.gov
This orthogonal protection scheme ensures that the side chain of the histidine residue remains protected throughout the iterative cycles of peptide chain elongation, where the N-terminal Fmoc group is repeatedly removed and the next amino acid is coupled. The Boc group on the imidazole ring is only removed during the final deprotection and cleavage step, thus preserving the integrity of the histidine side chain throughout the synthesis. This strategy allows for the precise and controlled assembly of peptide chains containing N-methylated and side-chain protected histidine residues.
One-Pot Synthetic Approaches for this compound and Related Analogs
One-pot synthetic methodologies offer an efficient route to N-methylated amino acids by minimizing purification steps and reaction time. While a specific one-pot procedure for this compound is not extensively detailed in the literature, established methods for analogous compounds can be adapted. These methods typically involve a sequence of protection, methylation, and deprotection steps carried out in a single reaction vessel.
A common strategy is based on the work of Fukuyama, which was later adapted for solid-phase synthesis by Miller, Scanlan, Biron, and Kessler. nih.gov This approach involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. The sulfonamide proton is acidic and can be readily deprotonated, facilitating N-methylation.
The general steps for a one-pot solution-phase synthesis would be as follows:
Protection of the Carboxyl Group: The synthesis would begin with the protection of the carboxylic acid of D-His(Boc)-OH, for instance, as a benzhydryl ester, to prevent side reactions. researchgate.net
Sulfonylation of the α-Amino Group: The α-amino group is then protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).
N-Methylation: The resulting N-nosyl amino acid ester is then methylated. A common methylating agent is diazomethane, which provides quantitative methylation. nih.gov Other methylating agents like dimethyl sulfate can also be employed.
Deprotection: The temporary protecting groups (the o-NBS group and the carboxyl protecting group) are then removed under mild conditions to yield the final this compound. The nosyl group can be removed using a thiol, and the benzhydryl ester can be cleaved under mild acidic conditions. researchgate.net
| Step | Reagent/Condition | Purpose |
| Carboxyl Protection | Benzhydryl group | Prevents side reactions at the carboxylic acid. |
| α-Amino Protection | 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Activates the N-H bond for methylation. |
| N-Methylation | Diazomethane or Dimethyl sulfate | Introduces the methyl group onto the nitrogen. |
| Deprotection | Thiol (for o-NBS), Mild acid (for benzhydryl) | Removes temporary protecting groups. |
Utilization of Temporary Resins in N-Methylated Amino Acid Synthesis (e.g., 2-Chlorotrityl Chloride Resin)
Solid-phase synthesis offers a powerful alternative to solution-phase methods, particularly for the preparation of N-methylated amino acids. The use of a temporary resin, such as 2-chlorotrityl chloride (2-CTC) resin, allows for the efficient synthesis and purification of the desired product. nih.gov
The Biron-Kessler method is a widely adopted solid-phase strategy for N-methylation. nih.gov This method involves attaching the amino acid to the 2-CTC resin, which serves as a temporary protecting group for the carboxylic acid. The key steps are outlined below:
Attachment to Resin: The Fmoc-D-His(Boc)-OH is first attached to the 2-CTC resin. This is typically done in the presence of a base such as N,N-diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).
Fmoc Deprotection: The Fmoc group is removed from the α-amino group using a solution of piperidine in a suitable solvent.
Sulfonylation: The free α-amino group is then reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form the corresponding sulfonamide.
N-Methylation: The sulfonamide is then methylated. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Nosyl Deprotection: The o-NBS group is subsequently removed using a thiol, typically 2-mercaptoethanol, in the presence of a base.
Fmoc Reprotection: The now free N-methyl amino group is reprotected with an Fmoc group, for example, using Fmoc-OSu.
Cleavage from Resin: Finally, the desired this compound is cleaved from the 2-CTC resin under mild acidic conditions, such as with a dilute solution of trifluoroacetic acid (TFA) in DCM. This mild cleavage condition ensures that the acid-labile Boc protecting group on the histidine side chain remains intact.
The use of 2-CTC resin is advantageous because it allows for the synthesis to be carried out efficiently on a solid support, simplifying the purification process as reagents and byproducts can be easily washed away. Furthermore, the mild cleavage conditions preserve the integrity of other acid-sensitive protecting groups.
| Step | Reagent/Condition | Purpose |
| Attachment to Resin | 2-Chlorotrityl chloride resin, DIEA | Immobilizes the amino acid for solid-phase synthesis. |
| Fmoc Deprotection | Piperidine | Exposes the α-amino group. |
| Sulfonylation | o-NBS-Cl | Activates the N-H bond for methylation. |
| N-Methylation | Dimethyl sulfate or Methyl iodide, DBU | Introduces the methyl group. |
| Nosyl Deprotection | 2-Mercaptoethanol, Base | Removes the temporary nosyl protecting group. |
| Fmoc Reprotection | Fmoc-OSu | Re-protects the N-methyl amino group. |
| Cleavage from Resin | Dilute TFA in DCM | Releases the final product from the solid support. |
Integration of Fmoc N Me D His Boc Oh in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Applications
Fmoc-N-Me-D-His(Boc)-OH is a key reagent utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for producing synthetic peptides. vulcanchem.com In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. biosynth.com The use of this compound in this methodology is strategic for introducing N-methylated D-histidine residues into a peptide sequence, which can profoundly alter the final molecule's biological and physical characteristics. nih.gov
The Fmoc/tBu strategy is the most widely used approach in SPPS, largely because it employs an orthogonal protection scheme. nih.govresearchgate.net The α-amino Fmoc group is base-labile, typically removed with a piperidine (B6355638) solution, while the side-chain protecting groups, like the tert-butoxycarbonyl (Boc) group on the histidine imidazole (B134444) ring of this compound, are cleaved under acidic conditions (e.g., with trifluoroacetic acid) during the final cleavage from the resin. nih.govnih.gov
This orthogonality offers several advantages, particularly for incorporating modified amino acids:
Mild Deprotection Conditions : The removal of the Fmoc group under mild basic conditions is compatible with a wide array of sensitive or modified amino acids, including those with post-translational modifications like glycosylation or phosphorylation. researchgate.net This contrasts with the harsher, repetitive acid treatments required in older Boc-based SPPS strategies. biosynth.com
Enhanced Stability and Bioavailability : N-methylation of the peptide backbone, as provided by this compound, is a critical modification for improving the pharmacokinetic profile of peptide drugs. nih.govbldpharm.com The methyl group on the amide nitrogen disrupts the hydrogen-bonding network, which can increase metabolic stability by providing resistance to proteolytic enzymes. nih.govnih.gov This modification can also enhance membrane permeability and bioavailability. nih.govbldpharm.com
Automated Synthesis : The reaction conditions of Fmoc-SPPS are well-suited for automation, and the release of the UV-active fluorenyl group during deprotection allows for real-time monitoring of reaction completion. researchgate.net
The incorporation of N-methylated amino acids like this compound presents a synthetic challenge due to steric hindrance. The methyl group on the α-nitrogen impedes the approach of the activated carboxyl group, which can lead to slower reaction times and lower coupling efficiency compared to non-methylated counterparts. nih.gov
To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.
Coupling Reagents : Uronium/aminium-based reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), or phosphonium (B103445) salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are often employed to activate the carboxylic acid. nih.gov These reagents form highly reactive esters that facilitate amide bond formation even with sterically hindered amines. TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) is another effective coupling agent for this purpose. nih.govunifi.it
Base : A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is typically added to the coupling reaction. wikipedia.org Its role is to scavenge the protons released during the reaction without causing unwanted side reactions.
Reaction Conditions : Extended coupling times or elevated temperatures, often facilitated by microwave irradiation, may be required to drive the reaction to completion. nih.gov However, temperature must be carefully controlled to prevent side reactions, most notably racemization. google.com
Histidine is one of the amino acids most prone to racemization (the conversion of a chiral molecule into its mirror image, or enantiomer) during peptide synthesis. researchgate.net This is primarily due to the basicity of its imidazole side chain, which can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity. The incorporation of this compound requires careful control to preserve its D-configuration.
Several strategies are employed to suppress racemization:
Side-Chain Protection : Protecting the imidazole ring is crucial. The tert-butoxycarbonyl (Boc) group on the imidazole nitrogen in this compound is an electron-withdrawing group that reduces the basicity of the ring, thereby minimizing the risk of α-proton abstraction. nih.govresearchgate.net This is a significant advantage over other protecting groups like trityl (Trt), as Boc-protected histidine derivatives show markedly lower epimerization rates.
Use of Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling mixture is a standard method to suppress racemization. researchgate.net These additives react with the activated amino acid to form an active ester that is less prone to racemization.
Coupling Reagent Selection : The choice of coupling reagent is critical. Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) used in conjunction with HOBt provide acidic conditions that help maintain stereochemistry. researchgate.net
Temperature Control : Lowering the coupling temperature is an effective way to limit racemization, as the rate of epimerization is highly temperature-dependent. google.com
Solution-Phase Peptide Synthesis Applications
While less common than SPPS for routine peptide production, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale synthesis of shorter peptides or for fragments used in convergent synthesis strategies. researchgate.net In this approach, all reactants are dissolved in a suitable organic solvent. The use of this compound is also applicable here, allowing for the production of N-methylated peptide segments that can later be combined to form larger, more complex molecules. acs.org
DNA-Encoded Libraries (DELs) represent a powerful technology for drug discovery, enabling the synthesis and screening of massive collections of compounds. rsc.org The synthesis of peptide-based DELs requires that all chemical reactions, including deprotection and coupling steps, are compatible with the DNA tag. wikipedia.org
The incorporation of modified building blocks like this compound into a DEL requires specific adaptations:
Aqueous Conditions : Reactions must be performed in aqueous buffers or mixed aqueous-organic systems to maintain the integrity of the DNA. rsc.org This necessitates the use of water-soluble or water-compatible coupling reagents. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective for amide bond formation on DNA. acs.org
Orthogonal Protecting Groups : The protecting group strategy must be strictly orthogonal and compatible with DNA. The Fmoc group is widely used in DEL synthesis because it can be removed with aqueous piperidine, which does not harm the DNA tag. wikipedia.orgacs.org The Boc group, present on the histidine side chain of this compound, requires specific, non-acidic removal conditions, such as thermal deprotection in a high pH borate (B1201080) buffer, to avoid DNA degradation. wikipedia.orgbldpharm.com
Challenges with Histidine : Histidine itself poses challenges in DEL synthesis due to the nucleophilicity of its unprotected imidazole ring and its propensity for racemization. biocrick.com While the Boc group on this compound mitigates these issues, careful optimization of coupling conditions (e.g., using HATU/DIPEA) is essential to ensure high fidelity and yield without compromising the DNA tag. wikipedia.orgbiocrick.com The incorporation of N-methylated residues is of particular interest in DELs as it can impart drug-like properties such as proteolytic stability and cell permeability to the resulting peptides. rsc.org
Role as a Key Building Block for Complex Peptidic Architectures
This compound is not just a modified amino acid; it is a specialized building block used to construct complex peptidic architectures, such as macrocyclic and conformationally constrained peptides. nih.govnih.gov These structures are of great interest in drug development because their rigid conformations can lead to higher binding affinity and selectivity for biological targets.
The unique features of this compound contribute to this role in several ways:
Conformational Constraint : Both the N-methylation and the D-configuration of the amino acid core impose significant conformational restrictions on the peptide backbone. nih.gov This pre-organization of the peptide structure can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
Modulation of Physicochemical Properties : The introduction of N-methylated residues can fine-tune the properties of a peptide. It disrupts the capacity for backbone hydrogen bonding, which can break undesirable secondary structures like β-sheets that lead to aggregation, while simultaneously increasing lipophilicity, which can improve cell permeability. nih.govnih.gov
Enabling Macrocyclization : In the synthesis of macrocyclic peptides, the conformational effects of N-methylated residues can help favor the desired ring-closing reaction over intermolecular polymerization. bldpharm.comnih.gov The enhanced metabolic stability conferred by N-methylation is also particularly advantageous for cyclic peptides, which are designed for increased in vivo half-life. nih.govbldpharm.com
Academic Research Applications of Peptides Incorporating Fmoc N Me D His Boc Oh
Impact of N-Methylation on Peptide Properties and Functionality
The introduction of an N-methyl group on the backbone amide of a D-histidine residue, facilitated by Fmoc-N-Me-D-His(Boc)-OH, imparts significant changes to the physicochemical characteristics of a peptide. These modifications are a key strategy for overcoming some of the inherent limitations of natural peptides as therapeutic agents.
Modulation of Peptide Conformation and Flexibility
N-methylation significantly influences a peptide's three-dimensional structure. The presence of the methyl group on the amide nitrogen removes a hydrogen bond donor, which disrupts the typical hydrogen bonding patterns that stabilize secondary structures like alpha-helices and beta-sheets. researchgate.netmdpi.com This can lead to a more flexible peptide backbone or induce specific conformational changes. mdpi.com
The energy barrier between the cis and trans conformations of the peptide bond is lowered by N-methylation, making the cis conformation more accessible. mdpi.comub.edu This shift can lead to the adoption of unique folded structures that would not be possible otherwise, potentially enhancing the peptide's binding affinity and selectivity for its target. ub.edu However, in some cases, these conformational changes can also lead to a decrease in biological activity if the native conformation is required for function. nih.gov For example, N-methylation of a cyclic somatostatin (B550006) peptide improved its oral bioavailability without significantly altering its biological activity. pnas.org Conversely, N-methylation of certain melanocortin peptides led to reduced biological activity. nih.gov
Improved Cell Permeability and Interaction with Hydrophobic Targets
This principle has been demonstrated in studies where N-methylation of cyclic peptides led to improved membrane permeability and even oral bioavailability. nih.govresearchgate.net The increased lipophilicity and proteolytic resistance associated with N-methylated D-histidine contribute to better cellular uptake and a longer presence within the cell. vulcanchem.com This is particularly relevant for developing cell-penetrating peptides and drugs that need to reach intracellular targets. vulcanchem.com
| Peptide Series | Modification | Permeability Outcome | Reference |
| Cyclic Hexapeptides | Multiple N-methylations | Showed drug-like membrane permeability and oral bioavailability in rats | nih.gov |
| Somatostatin Analogs | N-methylation | Improved oral bioavailability | pnas.org |
| Leucine-rich Cyclic Peptides | Non-specific N-methylation | Resulted in small-molecule-like oral bioavailability | pnas.org |
Influence on Peptide Self-Assembly Processes
The self-assembly of peptides into ordered nanostructures is a field of growing interest for applications in biomaterials and drug delivery. N-methylation can significantly influence these self-assembly processes. mdpi.com The alteration of hydrogen bonding capabilities and the increased hydrophobicity due to the methyl group can either promote or inhibit aggregation, depending on the peptide sequence and the surrounding environment. mdpi.comresearchgate.net
In some cases, N-methylation has been shown to facilitate the self-assembly of peptides into micelles at lower concentrations. mdpi.com Conversely, in the context of amyloid peptides, N-methylation of alternate amino acid residues can impede fibril formation by creating a face of the peptide that is unavailable for hydrogen bonding. nih.gov This property is being explored to develop inhibitors of amyloid aggregation, which is associated with diseases like Alzheimer's and type 2 diabetes. nih.gov
Applications in Protein Engineering and Modification
The unique properties conferred by N-methylated D-histidine make it a valuable tool in the field of protein engineering, where the goal is to design and create proteins with novel functions or enhanced properties.
Site-Specific Incorporation of N-Methylated D-Histidine Residues
The use of this compound in SPPS allows for the precise, site-specific incorporation of an N-methylated D-histidine residue into a synthetic peptide or protein. pnas.org This level of control is crucial for systematically studying the structure-function relationships of peptides and for rationally designing molecules with desired characteristics.
By strategically placing this modified amino acid, researchers can fine-tune the conformational and physicochemical properties of a peptide to optimize its biological activity, selectivity, and stability. pnas.org This approach is fundamental in developing peptide-based drugs, where even small structural changes can have a large impact on efficacy and safety. The ability to introduce N-methylated D-histidine at specific locations opens up possibilities for creating novel peptide hormone analogs, antimicrobial peptides, and other therapeutic agents with improved pharmacological profiles. vulcanchem.com
Elucidation of Amino Acid Residue Roles in Protein Activity
The incorporation of this compound into peptide sequences is a powerful tool for elucidating the specific roles of individual amino acid residues in protein and peptide activity. The N-methylation and D-stereochemistry introduce significant changes to the peptide backbone and side-chain properties, which can help researchers understand the structural requirements for biological function.
By replacing a natural L-histidine with its N-methylated D-isoform, scientists can probe the importance of hydrogen bonding, conformational flexibility, and stereospecificity at that particular position. vulcanchem.com The N-methylation eliminates a hydrogen bond donor, which can disrupt or alter interactions with target molecules. vulcanchem.com The D-amino acid configuration restricts the conformational freedom of the peptide backbone, providing insights into the preferred bioactive conformation. vulcanchem.com These modifications can lead to a better understanding of how a specific histidine residue contributes to receptor binding, enzyme catalysis, or protein-protein interactions.
Design and Synthesis of Peptidomimetics and Modified Peptides
This compound is instrumental in the design and synthesis of peptidomimetics and modified peptides with improved pharmacological profiles. These modifications aim to overcome the limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. researchgate.netbenthamdirect.comnih.govingentaconnect.com
Exploration of Modified Peptides as Enzyme Inhibitors and Receptor Agonists
The N-methylation of peptides, facilitated by building blocks like this compound, is a key strategy in developing potent enzyme inhibitors and receptor agonists. researchgate.netbenthamdirect.comnih.govingentaconnect.comformulationbio.com The N-methyl group can enhance the peptide's resistance to proteases, enzymes that would otherwise rapidly degrade it in the body. researchgate.netbenthamdirect.com This increased stability prolongs the peptide's half-life, allowing it to exert its therapeutic effect for a longer duration. vulcanchem.com
Furthermore, the conformational constraints imposed by N-methylation and the D-amino acid can lead to higher receptor selectivity and affinity. vulcanchem.comresearchgate.netbenthamdirect.com By locking the peptide into a more rigid conformation, it can bind more specifically to its target receptor or enzyme active site, potentially increasing its potency and reducing off-target effects. vulcanchem.com This has led to the development of N-methylated peptide analogs with enhanced biological activities. researchgate.net
Development of Targeted Therapeutic Peptides
The unique properties conferred by this compound are leveraged in the development of targeted therapeutic peptides for various diseases, including cancer and infectious diseases. chemimpex.com The enhanced stability and modified binding properties of peptides containing N-methylated D-histidine make them attractive candidates for targeted drug delivery. vulcanchem.comsmolecule.com
For instance, these modified peptides can be designed to selectively target receptors that are overexpressed on cancer cells, delivering a cytotoxic payload directly to the tumor site while minimizing damage to healthy tissues. The imidazole (B134444) ring of the histidine residue also offers pH-dependent properties, which can be exploited for targeted release in the acidic tumor microenvironment. vulcanchem.com
Table 1: Research Findings on Targeted Therapeutic Peptides
| Research Focus | Key Findings |
| Antimicrobial Peptides | N-methylated peptides containing D-histidine exhibit enhanced ability to disrupt bacterial membranes while maintaining stability against host proteases. vulcanchem.com |
| Peptide Hormone Analogs | The conformational constraints from N-Me-D-His can result in hormone mimetics with prolonged action and better receptor selectivity. vulcanchem.com |
| Cell-Penetrating Peptides | Increased lipophilicity and proteolytic resistance contribute to improved cellular uptake and longer intracellular presence. vulcanchem.com |
| Anti-Influenza Peptidomimetics | N-methylated peptides have been designed and synthesized to target the influenza A virus. mdpi.com |
Synthesis of Peptide Antibiotics (e.g., Macrocyclic β-Hairpin Peptidomimetics)
This compound is utilized in the synthesis of complex peptide architectures, such as macrocyclic β-hairpin peptidomimetics, which have shown promise as a new class of antibiotics. These structures mimic the β-hairpin motifs found in natural antimicrobial peptides like protegrin and tachyplesin. sci-hub.se
The incorporation of N-methylated D-amino acids can help to stabilize the desired β-hairpin conformation, which is often crucial for antimicrobial activity. uzh.ch These synthetic mimics can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains. sci-hub.se The ability to systematically modify the peptide sequence using solid-phase peptide synthesis allows for the optimization of antimicrobial potency and selectivity. sci-hub.senih.govnih.gov
Epigenetic Studies: Investigating Histone Modifications
The field of epigenetics has recently turned its attention to the role of histidine methylation in regulating gene expression. forskningsradet.no this compound and similar modified amino acids are valuable tools for synthesizing peptides that mimic specific histone modifications, allowing researchers to investigate their impact on chromatin structure and function. nih.govnih.govresearchgate.net
Modulation of Histone Methylation Patterns and Gene Expression
Histone proteins are subject to a variety of post-translational modifications, including methylation of lysine (B10760008) and arginine residues, which play a critical role in the "histone code" that governs gene expression. nih.govnih.govembopress.org Recent studies have identified that histidine residues within histones can also be methylated. nih.govnih.govrsc.orgresearchgate.net
By synthesizing histone tail peptides containing N-methylated histidine at specific sites, researchers can study how this modification influences the recruitment of "reader" proteins and the activity of "writer" and "eraser" enzymes that control the epigenetic landscape. forskningsradet.noresearchgate.netresearchgate.net These studies are crucial for understanding the role of histone histidine methylation in both normal cellular processes and in diseases like cancer, where epigenetic regulation is often dysregulated. forskningsradet.nonih.gov The ability to create peptides with precisely placed modifications is essential for dissecting the complex interplay of the histone code. nih.govnih.gov
Influence on Chromatin Structure
Post-translational modifications (PTMs) of histone proteins, such as methylation and acetylation, are central to epigenetic regulation, directly influencing chromatin structure and gene expression. acs.orgnih.gov Histone methylation, particularly of lysine and arginine residues, creates binding sites for "reader" proteins that interpret these epigenetic marks, leading to either gene activation or repression. acs.orgrockefeller.edu The outcome is highly dependent on the specific site and degree of methylation. researchgate.net
To investigate these mechanisms, researchers rely on the chemical synthesis of histone tail peptides containing precisely placed PTMs or their analogs. acs.org The Fmoc/tBu strategy is a cornerstone of this approach, allowing for the stepwise assembly of complex peptide sequences. acs.orgmdpi.com
The incorporation of this compound into synthetic histone peptides provides a tool to probe chromatin biology in several ways:
Mimicking Histone Methylation: N-methylation is a critical PTM. While lysine and arginine are the most studied methylated residues, the introduction of an N-methylated histidine can be used to explore novel or non-canonical interactions within the nucleosome. researchgate.net The N-methyl group can alter the peptide backbone's conformation and hydrogen bonding capacity, influencing local chromatin structure.
Modulating Effector Protein Binding: Histone PTMs function by recruiting effector proteins that contain specialized domains like chromodomains, which recognize methylated lysines. rockefeller.edu Synthetic peptides containing N-methylated residues are used in pull-down assays to identify and characterize these reader proteins and to study how specific modifications mediate the assembly of chromatin-remodeling complexes like NuRD. acs.orgbiorxiv.org Peptides incorporating N-Me-D-His could be used to screen for novel effector proteins or to understand the binding specificity of known ones.
Enhancing Peptide Stability: The N-methylated backbone provides resistance to enzymatic degradation by proteases, increasing the in vivo and in vitro stability of the synthetic histone peptide. This is crucial for cell-based assays and structural studies. smolecule.com The D-configuration of the amino acid further enhances this stability.
The table below summarizes key histone modifications and the utility of synthetic peptides in their study.
| Histone Modification | Typical Residue(s) | Function | Role of Synthetic Peptides (incorporating analogs like N-Me-His) |
|---|---|---|---|
| Methylation | Lysine (K), Arginine (R) | Transcriptional activation or repression; effector protein recruitment. researchgate.netmedchemexpress.com | Identify "reader" proteins; study enzyme kinetics (methyltransferases/demethylases); probe effects on chromatin compaction. acs.orgnih.gov |
| Acetylation | Lysine (K) | Neutralizes positive charge, weakening DNA-histone interactions; associated with transcriptional activation (euchromatin). acs.orgmdpi.com | Investigate the interplay between acetylation and other PTMs; study binding of bromodomain-containing proteins. mdpi.comrsc.org |
| Phosphorylation | Serine (S), Threonine (T), Tyrosine (Y) | Introduces negative charge; involved in cell cycle progression and DNA damage response. acs.org | Study signaling pathways; analyze impact on higher-order chromatin structure. acs.org |
| Ubiquitination | Lysine (K) | Transcriptional regulation; DNA repair; crosstalk with other modifications (e.g., H2BK120-Ub stimulates H3K79 methylation). rsc.org | Elucidate the mechanism of crosstalk between modifications; study deubiquitinating enzymes (DUBs). rsc.org |
Bioconjugation Strategies Utilizing this compound Derivatives
Bioconjugation involves linking a peptide to another molecule, such as a drug, a fluorescent probe, or a larger biomolecule, to create a hybrid entity with novel functions. mdpi.com Peptide-drug conjugates (PDCs), for instance, combine the targeting specificity of a peptide with the therapeutic potency of a small-molecule drug. mdpi.com this compound is a valuable building block for creating peptides destined for bioconjugation.
The synthesis of such conjugates typically follows a multi-step process:
Solid-Phase Peptide Synthesis (SPPS): The peptide sequence is assembled on a solid support using Fmoc chemistry. mdpi.comnih.gov this compound would be incorporated at the desired position in the sequence. The Fmoc group is removed at each step with a mild base (e.g., piperidine), while the acid-labile Boc group on the histidine side chain remains intact. google.com
Side-Chain or Termini Modification: Conjugation can occur at the N- or C-terminus of the peptide or via the side chain of a specific amino acid. The Boc-protected imidazole ring of histidine, once deprotected, offers a versatile site for modification. The nitrogen atoms in the imidazole ring can act as nucleophiles or as ligands for metal chelation, a property useful for creating radiolabeled peptides for imaging applications. medchemexpress.comuzh.ch
Linker Attachment and Conjugation: A linker is often used to connect the peptide and the cargo molecule. The choice of linker is critical as it affects the stability, solubility, and release mechanism of the conjugate. mdpi.com Conjugation can be performed while the peptide is still on the resin or after it has been cleaved and purified. mdpi.comgoogle.com
The table below outlines common bioconjugation strategies applicable to peptides synthesized using derivatives like this compound.
| Conjugation Strategy | Linker Type / Reaction | Description | Applicability to His Residues |
|---|---|---|---|
| Amide Bond Formation | EDC/NHS, HATU | Couples a carboxylic acid on one molecule to a primary amine on the other. A very stable and common linkage. | Can be used if the His side chain is modified to present a primary amine or carboxyl group. |
| Thioether Bond (Maleimide Chemistry) | Maleimide-thiol addition | A maleimide (B117702) group reacts specifically with a sulfhydryl group (from Cysteine) to form a stable thioether bond. google.com | Requires introduction of a Cysteine residue elsewhere in the peptide. |
| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific reaction between an azide (B81097) and an alkyne. Requires incorporation of a non-canonical amino acid bearing one of these functional groups. | The His side chain could be modified to bear an azide or alkyne for conjugation. |
| Hydrazone/Oxime Ligation | Hydrazine/Aminooxy + Aldehyde/Ketone | Forms a hydrazone or oxime bond, which can be designed to be pH-sensitive (cleavable in acidic endosomal environments). google.com | The peptide or cargo would need to be functionalized with the appropriate carbonyl or hydrazine/aminooxy group. |
| Metal Chelation | DOTA, NOTA | The imidazole ring of histidine can directly coordinate with radiometals like 99mTc or can be part of a larger chelating macrocycle attached to the peptide. medchemexpress.comuzh.ch | The imidazole nitrogens are natural metal ligands, making His a key residue for radiopharmaceutical development. uzh.ch |
Emerging Applications in Functional Biomaterial and Nanostructure Fabrication
Self-assembling peptides are a class of biomaterials that spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, under specific conditions. mdpi.com The driving forces for this assembly are non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. mdpi.com The Fmoc group, with its bulky, aromatic fluorenyl ring, is a powerful driver of self-assembly, and even single Fmoc-protected amino acids can form hydrogels. acs.orgnih.gov
While much of the research has focused on Fmoc-diphenylalanine (Fmoc-FF), the incorporation of this compound into peptide sequences offers unique opportunities for fabricating "smart" biomaterials. mdpi.com
pH-Responsive Materials: The imidazole side chain of histidine has a pKa of approximately 6.0, meaning its charge state is sensitive to physiological changes in pH. nih.gov At pH below 6, the side chain is protonated and positively charged, while at neutral or basic pH, it is neutral. This property can be harnessed to trigger the assembly or disassembly of nanostructures in response to specific environmental cues, such as the acidic microenvironment of tumors or endosomes. mdpi.com
Modulation of Mechanical Properties: The combination of the rigid Fmoc group, the aromatic histidine side chain, and the N-methylated backbone influences the packing and intermolecular interactions within the self-assembled structure. The N-methylation can disrupt regular hydrogen bonding patterns typical of β-sheets, potentially leading to different morphologies (e.g., spheres instead of fibers) or altering the mechanical stiffness of the resulting hydrogel. nih.gov The use of a D-amino acid can induce different chiral assemblies and nanostructures compared to the natural L-amino acid. nih.gov
Bioactive Scaffolds: Self-assembling peptide hydrogels can mimic the natural extracellular matrix, providing scaffolds for tissue engineering and 3D cell culture. nih.gov Peptides incorporating this compound could be designed to present specific bioactive cues. For example, histidine residues are known to be involved in enzyme active sites and metal coordination, properties that could be engineered into the final material.
The table below compares the self-assembly characteristics of various Fmoc-amino acids, providing a basis for predicting the behavior of materials incorporating this compound.
| Fmoc-Amino Acid Derivative | Key Interaction Driver(s) | Typical Nanostructure | Potential Contribution of this compound |
|---|---|---|---|
| Fmoc-Phe (F) / Fmoc-Tyr (Y) | π-π stacking (Fmoc + Phenyl/Phenol ring), Hydrophobic interactions. nih.gov | Nanofibers, hydrogels. acs.orgreading.ac.uk | The combination of Fmoc and imidazole π-π stacking would drive assembly. N-methylation would modulate backbone conformation and resulting morphology. The D-configuration could alter helical twist and fiber packing. The Boc group increases hydrophobicity, potentially lowering the critical concentration for assembly. nih.gov |
| Fmoc-Lys (K) | Electrostatic interactions (amine side chain), Hydrophobic interactions. acs.org | Forms hydrogels, often in combination with negatively charged or hydrophobic residues. acs.org | |
| Fmoc-Asp (D) | Electrostatic interactions (carboxyl side chain), Hydrogen bonding. rsc.org | pH-responsive assembly, often requiring co-assembly with positively charged residues. rsc.org |
Analytical and Characterization Methodologies in Research on Fmoc N Me D His Boc Oh and Its Peptide Conjugates
Spectroscopic Techniques for Structural Confirmation (e.g., Mass Spectrometry, NMR Spectroscopy)
Spectroscopic methods are indispensable for verifying the complex molecular structure of Fmoc-N-Me-D-His(Boc)-OH and confirming its successful incorporation into peptide chains.
Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the compound, providing primary evidence of its identity. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the mass of the synthesized amino acid derivative and its peptide conjugates. bris.ac.uknih.gov For this compound, the expected molecular weight is approximately 491.54 g/mol . vulcanchem.com In the analysis of peptide conjugates, mass spectrometry confirms the addition of the this compound residue by the corresponding mass shift in the resulting peptide. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence and connectivity of the various functional groups (Fmoc, N-methyl, D-histidine, and Boc). nih.govresearchgate.net Specific chemical shifts and coupling constants in the NMR spectrum are characteristic of the protons and carbons in the molecule, allowing for unambiguous structural assignment. For instance, the signals corresponding to the N-methyl group, the protons of the fluorenyl group, the histidine imidazole (B134444) ring, and the tert-butyl group of the Boc protector can all be identified and assigned. bris.ac.uk These techniques are crucial for confirming the structure of the final product and any intermediates formed during synthesis. nih.govuzh.ch
| Technique | Purpose | Typical Observation for this compound | Reference |
|---|---|---|---|
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Detection of an ion corresponding to the molecular weight (approx. 491.54 g/mol). | vulcanchem.combris.ac.uk |
| ¹H NMR Spectroscopy | Structural Elucidation | Characteristic signals for Fmoc, N-methyl, histidine, and Boc protons. | bris.ac.uknih.gov |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances corresponding to all carbon atoms in the molecule. | researchgate.net |
Purity Assessment and Enantiomeric Purity Determination (e.g., Chiral HPLC)
Ensuring the chemical and stereochemical purity of this compound is critical, as impurities can lead to the formation of undesired peptide sequences and diastereomeric products. researchgate.netsci-hub.se
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the chemical purity of the amino acid derivative and its peptide conjugates. vulcanchem.combris.ac.uk The compound is passed through a column, and its purity is determined by the area of its corresponding peak in the chromatogram, with purities often exceeding 95-99%. vulcanchem.comchemimpex.com
Chiral HPLC: The control of stereochemical integrity is a significant challenge in peptide synthesis. sci-hub.se Chiral HPLC is specifically employed to determine the enantiomeric purity of this compound, ensuring that the D-configuration is maintained and that no racemization to the L-enantiomer has occurred during synthesis. vulcanchem.comresearchgate.net This is crucial because the presence of the incorrect enantiomer can dramatically alter the biological activity of the final peptide. sci-hub.se Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides, are often used for this purpose. sigmaaldrich.com The enantiomeric purity is typically required to be very high, often greater than 99.7%. iris-biotech.de
| Analytical Method | Parameter Measured | Typical Specification | Reference |
|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity | >95% | vulcanchem.combris.ac.uk |
| Chiral HPLC | Enantiomeric Purity (D-enantiomer) | >99% | vulcanchem.comresearchgate.net |
Monitoring Reaction Progress and Side Product Formation
The synthesis of this compound and its subsequent incorporation into peptides are multi-step processes where side reactions can occur. vulcanchem.com Careful monitoring is essential to optimize reaction conditions and minimize the formation of impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of chemical reactions, such as the introduction of protecting groups or the methylation step. bris.ac.uk By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, chemists can determine when a reaction is complete. bris.ac.uk
HPLC and LC-MS: HPLC is not only used for final purity assessment but also to monitor the progress of peptide synthesis and to detect the formation of side products. bris.ac.uk For example, during the coupling of this compound in solid-phase peptide synthesis (SPPS), small aliquots of the resin can be cleaved and analyzed by HPLC to check for the completion of the coupling reaction. bris.ac.ukbldpharm.com Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the identification of side products formed during synthesis or cleavage from the solid support. bris.ac.uknih.gov Incomplete deprotection or side reactions involving the imidazole ring are potential sources of impurities that can be identified using these methods. nih.gov For instance, incomplete removal of the Boc group during acidic cleavage can lead to a significant byproduct that is separable by RP-HPLC. nih.gov
Future Directions and Research Opportunities
Development of Novel Synthetic Routes for N-Methylated D-Histidine Building Blocks
The synthesis of N-methylated amino acids, particularly those with functionalized side chains like histidine, remains a significant challenge in peptide chemistry. scielo.org.mx While methods exist, they often face limitations such as high costs, low yields, potential for racemization, and the use of harsh reagents. acs.orgacs.org Future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies for building blocks like Fmoc-N-Me-D-His(Boc)-OH.
Key research objectives include:
Greener Synthetic Methodologies: Exploring biocatalytic approaches or the use of less hazardous reagents to minimize environmental impact. rsc.org For instance, enzymatic N-methylation could offer high selectivity and milder reaction conditions. rsc.org
Improved On-Resin Methylation Protocols: While on-resin methylation is a convenient strategy, it can be inefficient for sterically hindered residues. nih.govspringernature.com Developing new reagents and optimizing reaction conditions to achieve rapid and complete methylation directly on the solid support, without side-chain modification, is a critical goal. acs.org Recent advancements have slashed N-methylation procedure times from hours to minutes, a trend that needs to be extended to more complex amino acids like histidine. acs.org
Stereospecific Synthesis: Ensuring high enantiopurity is crucial. benthamdirect.com Future synthetic routes must be rigorously controlled to prevent racemization, which can be a problem during the synthesis and incorporation of histidine derivatives. peptide.com
Cost-Effective Starting Materials: The high cost of specialized building blocks can be a barrier to large-scale peptide synthesis. scielo.org.mx Research into more economical starting materials and synthetic pathways is essential for broader application.
A comparison of current and potential future synthetic approaches is summarized below.
| Feature | Current Methods (e.g., Reductive Amination, Mitsunobu) | Future Directions (e.g., Biocatalysis, Optimized On-Resin) |
| Efficiency | Often multi-step with moderate to good yields acs.orgacs.org | Higher yields, fewer steps, faster reaction times acs.org |
| Stereocontrol | Risk of racemization acs.org | High stereospecificity benthamdirect.com |
| Reagents | Can involve harsh or expensive reagents acs.org | Milder, greener, and more cost-effective reagents rsc.org |
| Scalability | Can be challenging for large-scale production | Designed for scalability and industrial application |
| Side Reactions | Potential for side-chain alkylation, especially with histidine acs.org | High regioselectivity to avoid unwanted modifications |
Expanding the Scope of Peptidic Architectures Incorporating this compound
The introduction of an N-methylated D-histidine residue can profoundly influence the three-dimensional structure of a peptide. This opens avenues for creating novel peptidic architectures with tailored properties. Future research will likely see this compound incorporated into a wider range of complex peptide structures.
Areas for expansion include:
Cyclic Peptides: N-methylation is a known strategy to enhance the membrane permeability and oral bioavailability of cyclic peptides by reducing the number of hydrogen bond donors and enabling conformational flexibility. nih.govmdpi.com The incorporation of N-Me-D-His could be used to fine-tune the conformation of macrocycles, potentially leading to orally available peptide drugs. nagoya-u.ac.jpexplorationpub.com
Stapled and Constrained Peptides: Introducing this building block into stapled peptides could further enhance their helical structure, proteolytic resistance, and cell permeability. The N-methyl group can shield polar amide bonds, which has been shown to improve cellular uptake. rsc.org
Peptidomimetics and Foldamers: The conformational constraints imposed by the N-methyl group and D-configuration can be exploited to design peptidomimetics and foldamers—non-natural oligomers that adopt stable, predictable secondary structures. benthamdirect.comnih.gov This could lead to new classes of bioactive molecules with unique topologies.
Peptide-Drug Conjugates (PDCs): The histidine side chain, once deprotected, is an excellent site for conjugation to other molecules, such as cytotoxic drugs or imaging agents, due to its metal-chelating properties and unique reactivity. researchgate.net Using an N-methylated D-histidine could improve the pharmacokinetic profile of the entire conjugate.
Advanced Mechanistic Studies on Peptide-Target Interactions Influenced by N-Methylation
While it is established that N-methylation impacts biological activity, the precise molecular mechanisms are often not fully understood. Advanced biophysical and computational studies are needed to elucidate how the N-methyl group on a D-histidine residue modulates peptide-target interactions.
Future research should focus on:
Binding Kinetics and Thermodynamics: Investigating how N-methylation affects the association (k_on) and dissociation (k_off) rates of a peptide binding to its target. rsc.org Studies have shown that N-methylation can lead to faster binding and higher affinity by pre-organizing the peptide into a conformation primed for recognition, thereby reducing the entropic penalty of binding. rsc.orgnih.gov In some cases, N-methylation can even enhance binding affinity. nih.govplos.org
High-Resolution Structural Biology: Using X-ray crystallography and cryo-electron microscopy (cryo-EM) to obtain high-resolution structures of N-methylated peptides in complex with their biological targets. This would provide direct insight into how the modification alters the binding interface and key interactions. nih.gov
Computational Modeling and Simulation: Employing molecular dynamics (MD) simulations to explore the conformational landscape of N-methylated peptides in both their free and bound states. rsc.org These studies can help rationalize the effects of N-methylation on peptide flexibility, stability, and binding energy.
Probing Protein-Protein Interactions (PPIs): Many PPIs are considered "undruggable" with small molecules. nih.gov Peptides containing N-Me-D-His could serve as powerful tools to probe and inhibit these interactions, as the modification can disrupt key backbone hydrogen bonds at the interface or enhance binding by reducing the entropic cost. rsc.orgnih.gov
| Parameter | Effect of N-Methylation | Research Focus |
| Binding Affinity (K_d) | Can increase, decrease, or remain unchanged nih.govplos.org | Quantifying changes in affinity for specific targets |
| Binding Kinetics | Often results in faster association rates (k_on) rsc.orgnih.gov | Measuring kinetic parameters using techniques like SPR |
| Thermodynamics | Reduces the entropic penalty of binding rsc.org | Isothermal titration calorimetry (ITC) to dissect enthalpic and entropic contributions |
| Conformation | Restricts backbone flexibility, can favor bioactive conformations rsc.orgmdpi.com | NMR spectroscopy and molecular dynamics simulations |
| Solvation | Increases lipophilicity, may displace key water molecules at the binding interface | Structural and computational analysis of water networks |
Exploration of New Biological and Biomedical Applications for N-Methylated Peptides
The enhanced stability and modified conformational properties imparted by N-methylated amino acids make them attractive for developing therapeutics for a wide range of diseases. nih.govnih.gov The incorporation of this compound could unlock new applications or improve existing peptide-based therapies.
Potential new frontiers include:
Antimicrobial Peptides (AMPs): Natural peptides are often susceptible to rapid degradation. mdpi.com Incorporating N-Me-D-His could lead to AMPs with significantly longer half-lives and improved efficacy against multi-drug resistant bacteria. nih.govresearchgate.net
Targeted Cancer Therapeutics: Peptides are increasingly used to target cancer cells. nih.gov N-methylated peptides could show enhanced tumor penetration and stability, and the histidine side chain could be used to chelate radiometals for PET imaging or radiotherapy.
Neurodegenerative Diseases: N-methylated peptidomimetics have been explored as inhibitors of amyloid-β peptide aggregation in Alzheimer's disease, showing good metabolic stability and membrane permeability. researchgate.netresearchgate.net The unique properties of N-Me-D-His could be harnessed to design new inhibitors of protein aggregation.
Modulators of the Immune System: Many immunomodulatory peptides, like cyclosporine A, are heavily N-methylated. researchgate.net This suggests a vast, underexplored potential for peptides containing N-Me-D-His in developing new treatments for autoimmune diseases or as vaccine adjuvants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
